molecular formula C18H18N2O3 B2913619 Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate CAS No. 1207024-02-9

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate

Cat. No.: B2913619
CAS No.: 1207024-02-9
M. Wt: 310.353
InChI Key: WPTRNKGJNWQTOP-UHFFFAOYSA-N
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Description

Phenyl (4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Prodrug Synthesis for Phenolic Drug Protection

Phenyl carbamates derived from various substituted ethyl diamines have been evaluated as prodrug forms aimed at protecting phenolic drugs against first-pass metabolism. These compounds exhibit high stability in acidic conditions but undergo cyclization at higher pH levels, releasing the parent phenol. This non-enzymatic but pH-dependent conversion suggests a potentially useful approach for reducing the extent of first-pass metabolism of phenolic drugs (Thomsen et al., 1994).

Polymer-Rare Earth Complexes

In a study on polymer-rare earth complexes, aryl carboxylic acid-functionalized polystyrene was prepared and used to create binary and ternary polymer-rare earth complexes with Tb(III) ions. This research highlighted the strong sensitization of fluorescence emission by the aryl carboxylic acid ligands attached to polystyrene, demonstrating an "Antenna Effect" and suggesting potential applications in materials science (Gao et al., 2012).

Cyclization-Activated Prodrug Forms

A series of phenyl carbamate esters derived from N-substituted 2-aminobenzamides was studied for protecting phenolic drugs against first-pass metabolism. These carbamates showed stability in acidic to neutral pH and underwent base-catalyzed cyclization in alkaline solutions. This research supports the potential use of pH-dependent conversion for reducing the first-pass effect (Thomsen & Bundgaard, 1993).

Anti-Tumor Applications

Phenyl carbamate derivatives have been explored as intermediates in the synthesis of small molecule inhibitors for anti-tumor applications. This indicates the compound's role in the development of new therapeutic agents (Gan et al., 2021).

Catalytic Applications

Research into the palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes demonstrates the compound's utility in facilitating new biaryl C-C linkages through catalytic C-H bond activation. This method showcases the potential of O-phenylcarbamates in organic synthesis and drug development (Zhao et al., 2010).

Future Directions

: Sigma-Aldrich: Phenyl carbamate : Sigma-Aldrich: Phenyl N-(4-cyanophenyl)carbamate : ChemSpider: Phenyl (4-isopropoxyphenyl)carbamate : ChemSpider: Phenyl (4-cyanophenyl)carbamate

Properties

IUPAC Name

phenyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(19-14-10-11-14)12-13-6-8-15(9-7-13)20-18(22)23-16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTRNKGJNWQTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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